molecular formula C19H22N6O2 B2949392 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide CAS No. 863018-30-8

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide

Cat. No. B2949392
CAS RN: 863018-30-8
M. Wt: 366.425
InChI Key: PAROTBBQKOFBEO-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a type of heterocyclic compound. Triazolopyrimidines are known for their wide range of biological activities and are used in the development of various drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

Synthesis of Nitrogen-Containing Heterocycles

The triazolopyrimidine core of the compound is a valuable precursor in the synthesis of nitrogen-containing heterocycles . These structures are significant in pharmaceutical chemistry due to their presence in many biologically active molecules. The compound can undergo various chemical transformations to yield a diverse array of heterocyclic compounds, which can be further explored for their therapeutic potential.

Development of Antiepileptic Agents

The structural similarity of triazolopyrimidines to purines makes them suitable for the development of antiepileptic drugs . By mimicking the biological activity of purines, they can modulate neurotransmitter release and neuronal excitability, offering a pathway to novel antiepileptic therapies.

Bioconjugation Chemistry

The triazole moiety is known for its stability and ability to mimic amide bonds, making it ideal for bioconjugation applications . This compound could be used to create stable linkages between biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools.

Polymer Synthesis

The robustness of the triazole ring allows it to serve as a structural unit in polymer chains . Incorporating this compound into polymers could enhance their thermal stability and chemical resistance, leading to advanced materials with a wide range of industrial applications.

Fluorescent Probes

Triazolopyrimidines can be engineered to exhibit fluorescence . This property can be utilized in the design of fluorescent probes for biological imaging, enabling researchers to track biological processes in real-time with high specificity and sensitivity.

Medicinal Chemistry: c-Met Inhibition and GABAA Modulating Activity

In medicinal chemistry, the compound’s derivatives can be investigated for their potential to inhibit c-Met, a receptor tyrosine kinase implicated in cancer progression . Additionally, they may modulate GABAA receptors, which are targets for anxiolytic and sedative drugs, opening new avenues for therapeutic intervention.

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use as a drug .

properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c26-16(21-15-9-5-2-6-10-15)12-24-13-20-18-17(19(24)27)22-23-25(18)11-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAROTBBQKOFBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide

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